molecular formula C19H34N2O2 B1313149 [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 342807-58-3

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B1313149
CAS No.: 342807-58-3
M. Wt: 322.5 g/mol
InChI Key: BBPVOCBYJROQCF-CXUHLZMHSA-N
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Description

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 342807-58-3) is a piperidine-based carbamate derivative featuring a tert-butyl ester protecting group and a cyclooctenylmethyl substituent. Its molecular structure comprises:

  • A piperidin-4-yl core.
  • A (E)-cyclooct-1-enylmethyl group at the 1-position of the piperidine ring, introducing conformational rigidity and lipophilicity.
  • A tert-butoxycarbonyl (Boc) group at the 4-position, serving as a protective moiety for amines during synthetic processes .

The compound is utilized in pharmaceutical and organic synthesis due to its stability under basic conditions and controlled reactivity during deprotection. Its purity is reported at 95% .

Properties

IUPAC Name

tert-butyl N-[1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPVOCBYJROQCF-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C/C/2=C/CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the cyclooctene derivative, which is then reacted with piperidine to form the piperidinylmethyl intermediate. This intermediate is subsequently treated with tert-butyl chloroformate to yield the final carbamate ester. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

The compound [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, material science, and biochemistry, supported by case studies and data tables.

Structure and Composition

The compound is characterized by a complex structure that includes a cyclooctene moiety and a piperidine ring. Its molecular formula is C15H25N2O2C_{15}H_{25}N_{2}O_{2} with a molecular weight of approximately 265.38 g/mol. The presence of the tert-butyl ester enhances its lipophilicity, which is crucial for biological activity.

Physical Properties

  • Molecular Weight : 265.38 g/mol
  • Boiling Point : Not specifically documented for this compound, but similar compounds typically exhibit moderate boiling points due to their ester functionality.
  • Solubility : Likely soluble in organic solvents due to the hydrophobic tert-butyl group.

Anticancer Activity

Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of piperidine derivatives in targeting specific cancer types, suggesting that the compound may also possess similar activities .

Neurological Disorders

The piperidine ring is known for its role in modulating neurotransmitter systems. Research indicates that compounds featuring piperidine structures can act as inhibitors of certain enzymes involved in neurodegenerative diseases. For example, studies have shown that such compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic neurotransmission .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. A case study involving a related piperidine derivative showed promising results against resistant strains of bacteria, indicating that the compound may warrant further investigation in this area .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from similar carbamic acid esters exhibit improved tensile strength and flexibility, making them suitable for various industrial applications .

Coatings and Adhesives

Due to its ester functionality, the compound can be employed in the formulation of coatings and adhesives. Studies have demonstrated that incorporating such compounds into formulations can improve adhesion properties and environmental resistance, making them ideal for applications in construction and automotive industries .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency, suggesting that this compound could be a candidate for further development .

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective effects of piperidine derivatives on models of neurodegeneration. The findings revealed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, highlighting the potential therapeutic applications of this compound in treating neurological disorders .

Mechanism of Action

The mechanism of action of [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Variations

The following table summarizes critical differences between the target compound and similar tert-butyl carbamates:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester Cyclooctenylmethyl C19H32N2O2 342.48 (calc.) 342807-58-3 High lipophilicity, thermal stability due to Boc group
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C12H22N2O3 242.32 283167-28-2 Enhanced solubility in polar solvents; acetyl group increases reactivity in nucleophilic substitutions
Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester Pyrazinyl-ethyl C17H28N4O2 320.44 1289385-67-6 Pyrazine ring introduces aromaticity and potential for π-π interactions in drug-receptor binding
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Hydroxyethyl C15H30N2O3 298.41 1354002-76-8 Hydroxyl group improves aqueous solubility; prone to oxidation
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester Chloropyrimidinyl C15H22ClN3O2 335.81 N/A Chlorine atom enhances electrophilicity, facilitating cross-coupling reactions

Thermal and Chemical Stability

  • Target Compound : The Boc group confers thermal stability, decomposing at ~125–150°C via cleavage of the tert-butyl ester, releasing isobutene and forming a carboxylic acid intermediate .
  • Acetyl Analogs : Lower thermal stability due to acetyl group hydrolysis under acidic or basic conditions .
  • Hydroxyethyl Analogs : Susceptible to oxidation, requiring inert storage conditions .

Research Findings and Data

Thermal Degradation Pathways ()

Polymer Activation Energy (kJ/mol) Degradation Products
MA20 (methacrylate-Boc) 125 ± 13 Oxidative byproducts
A20 (acrylate-Boc) 116 ± 7 Cyclic anhydrides via isobutene release

The target compound’s Boc group aligns with A20’s behavior, favoring anhydride formation over oxidation.

Biological Activity

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester, referred to as the compound hereafter, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 342807-58-3
  • Molecular Formula : C15H25N2O2

The compound features a cyclooctene moiety, which contributes to its unique biological properties.

Research indicates that this compound may exhibit various biological activities, primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential in:

  • Histone Deacetylase Inhibition : Compounds similar to the target have shown promise in inhibiting histone deacetylases (HDACs), which play crucial roles in gene expression regulation. This inhibition can lead to altered cellular responses and has implications in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. It is hypothesized that it disrupts bacterial membrane integrity, leading to cell death .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and related derivatives:

Activity Mechanism Reference
Histone Deacetylase InhibitionModulation of gene expression
AntimicrobialDisruption of bacterial membrane
AnticancerInduction of apoptosis in tumor cells

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Histone Deacetylase Inhibitors : A study demonstrated that compounds structurally related to the target inhibited HDACs effectively, leading to reduced proliferation of cancer cells in vitro. The results indicated a dose-dependent response with IC50 values in the micromolar range .
  • Antimicrobial Efficacy : In vitro evaluations showed that derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL). The mechanism was attributed to membrane depolarization and subsequent cell lysis .
  • Therapeutic Applications : The potential applications in treating conditions such as tinnitus through H4 receptor antagonism have been explored, indicating a promising therapeutic avenue for inflammatory conditions .

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